Product packaging for 2-(2-Pyridinyl)imidazo[1,2-a]pyridine(Cat. No.:)

2-(2-Pyridinyl)imidazo[1,2-a]pyridine

Cat. No.: B13689961
M. Wt: 195.22 g/mol
InChI Key: BESVZUJMBBSCLY-UHFFFAOYSA-N
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Description

2-(2-Pyridinyl)imidazo[1,2-a]pyridine is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This compound serves as a versatile precursor for synthesizing novel metal coordination complexes with demonstrated biological activity. Recent research has highlighted its application in the development of potential anticancer agents. Specifically, this core structure has been utilized to create copper-based complexes that exhibit potent and selective in vitro cytotoxicity against a panel of human cancer cell lines , including those originating from breast cancer (MCF-7), leukemia (K562, HL-60), and colorectal cancer (HT-29) . The planar structure of the imidazo[1,2-a]pyridine ring facilitates interaction with biological macromolecules, which is a valuable property for designing DNA intercalators . The imidazo[1,2-a]pyridine scaffold is a well-established "privileged structure" in pharmaceutical development, forming the core of several clinically used drugs such as the sedative zolpidem and the anxiolytic alpidem . The presence of the 2-pyridinyl substituent enhances the chelating ability of the molecule, allowing it to form stable complexes with various metal ions, notably copper(I), which are investigated for their therapeutic potential . This compound is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic applications. Researchers are directed to consult the relevant Safety Data Sheet (SDS) prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9N3 B13689961 2-(2-Pyridinyl)imidazo[1,2-a]pyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H9N3

Molecular Weight

195.22 g/mol

IUPAC Name

2-pyridin-2-ylimidazo[1,2-a]pyridine

InChI

InChI=1S/C12H9N3/c1-3-7-13-10(5-1)11-9-15-8-4-2-6-12(15)14-11/h1-9H

InChI Key

BESVZUJMBBSCLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CN3C=CC=CC3=N2

Origin of Product

United States

Synthetic Methodologies for 2 2 Pyridinyl Imidazo 1,2 a Pyridine and Functionalized Derivatives

Classical and Established Cyclization Protocols

Traditional methods for constructing the imidazo[1,2-a]pyridine (B132010) ring system have been foundational in heterocyclic chemistry. These protocols typically involve the condensation of a 2-aminopyridine (B139424) precursor with a suitable carbonyl-containing compound, followed by intramolecular cyclization.

One of the most established methods for synthesizing imidazo[1,2-a]pyridines is the reaction between a 2-aminopyridine and an α-halocarbonyl compound, often referred to as the Tschitschibabin reaction. acs.orgacs.org In this reaction, the initial step is the SN2 reaction where the endocyclic nitrogen of the 2-aminopyridine attacks the α-carbon of the haloketone, forming a pyridinium (B92312) salt intermediate. acs.org This is followed by an intramolecular condensation between the exocyclic amino group and the carbonyl group, which, after dehydration, yields the final aromatic imidazo[1,2-a]pyridine ring system. acs.org

To synthesize the target compound, 2-(2-Pyridinyl)imidazo[1,2-a]pyridine, the required α-halocarbonyl reactant would be 2-(bromoacetyl)pyridine. The reaction tolerates a variety of substituents on both the aminopyridine and the α-halocarbonyl component. Some protocols have been developed to carry out this condensation under catalyst- and solvent-free conditions, enhancing the method's efficiency and environmental friendliness. semanticscholar.org

Table 1: Examples of Condensation Reactions for Imidazo[1,2-a]pyridine Synthesis

2-Aminopyridine Derivative α-Halocarbonyl Compound Conditions Yield
2-Aminopyridine 2-Bromoacetophenone DMF, K₂CO₃, room temp Good to Excellent
Substituted 2-Aminopyridines Various Aryl-COCH₂Br Catalyst- and solvent-free, heat Good to Excellent

Note: This table presents generalized conditions and representative yields based on established protocols for similar compounds.

Oxidative cyclization provides an alternative route to the imidazo[1,2-a]pyridine scaffold, often starting from 2-aminopyridines and ketones or other suitable precursors. These reactions involve the formation of a C-N bond and subsequent aromatization under oxidative conditions. Copper-catalyzed aerobic oxidative cyclization is a prominent example of this approach. organic-chemistry.orgorganic-chemistry.org

For instance, the reaction of 2-aminopyridines with acetophenones in the presence of a copper(I) catalyst and air (or another oxidant) can produce 2-arylimidazo[1,2-a]pyridines. organic-chemistry.org To obtain this compound, 2-acetylpyridine (B122185) would be the required ketone substrate. The mechanism is thought to proceed through a catalytic Ortoleva-King type reaction. organic-chemistry.org Another variation involves the copper-catalyzed aerobic oxidative coupling of ketoxime acetates with pyridines, which also yields imidazo[1,2-a]pyridines under mild conditions. organic-chemistry.org

Table 2: Overview of Oxidative Cyclization Methods

Reactant 1 Reactant 2 Catalyst/Oxidant Key Features
2-Aminopyridine Acetophenone CuI / Air Broad functional group compatibility. organic-chemistry.org
Pyridine (B92270) Ketoxime Acetate CuI / Air High yields under mild conditions. organic-chemistry.org
2-Aminopyridine Ketone Flavin-Iodine / Air Dual catalytic system for C-N bond formation. organic-chemistry.org

Modern and Sustainable Synthetic Strategies

Recent advancements in organic synthesis have led to the development of more efficient, atom-economical, and environmentally benign methods for constructing the imidazo[1,2-a]pyridine scaffold. These include metal-catalyzed cross-coupling reactions, multicomponent reactions, and green chemistry protocols.

Transition-metal catalysis has become a powerful tool for the synthesis of complex heterocyclic systems. researchgate.net Various protocols utilizing copper and palladium catalysts have been developed for the synthesis of imidazo[1,2-a]pyridines. nih.gov These reactions often involve domino or tandem sequences where multiple bonds are formed in a single operation. For example, a three-component domino reaction of aldehydes, 2-aminopyridines, and terminal alkynes, catalyzed by copper(I) iodide, can afford highly functionalized imidazo[1,2-a]pyridines. nih.gov

Furthermore, direct C-H functionalization has emerged as a step-economical strategy for creating derivatives. nih.govrsc.org Once the this compound core is formed, the pyridinyl ring can be further functionalized. The nitrogen atom in the imidazo[1,2-a]pyridine ring can act as a directing group, facilitating metal-catalyzed ortho C-H functionalization of the 2-pyridinyl substituent. nih.gov This allows for the introduction of various functional groups at a specific position, expanding the molecular diversity of the scaffold.

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot process to form a product containing substantial portions of all reactants, are highly valued for their efficiency and convergence. mdpi.com The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent MCR for synthesizing 3-aminoimidazo[1,2-a]pyridines. mdpi.comresearchgate.net This acid-catalyzed, three-component reaction involves a 2-aminopyridine, an aldehyde, and an isocyanide. researchgate.net

To synthesize derivatives related to this compound using this method, pyridine-2-carbaldehyde would be used as the aldehyde component. The versatility of the GBB reaction allows for a wide range of substituents to be introduced by simply varying the starting components, making it an ideal tool for generating libraries of diverse compounds for drug discovery and other applications. mdpi.com

Table 3: Groebke–Blackburn–Bienaymé (GBB) Three-Component Reaction

Aldehyde 2-Aminopyridine Isocyanide Catalyst/Conditions Product Type
2-Azidobenzaldehyde 2-Aminopyridine tert-Butyl isocyanide NH₄Cl, MeOH, rt Azide-functionalized imidazo[1,2-a]pyridine. mdpi.com
Aromatic Aldehydes 2-Aminopyridine Cyclohexyl isocyanide None / Deep Eutectic Solvent 3-aminoimidazo[1,2-a]pyridine derivative. semanticscholar.org

In line with the principles of green chemistry, significant effort has been directed towards developing synthetic methods that minimize waste, avoid hazardous reagents, and operate under mild or solvent-free conditions. Several catalyst-free approaches for the synthesis of imidazo[1,2-a]pyridines have been reported. nih.gov

These include the previously mentioned catalyst-free condensation of 2-aminopyridines with α-haloketones semanticscholar.org and catalyst-free MCRs conducted in green solvents like deep eutectic solvents or water. semanticscholar.org For instance, the GBB reaction can be performed efficiently in a choline (B1196258) chloride-based deep eutectic solvent without any external catalyst, offering advantages such as biodegradability of the solvent and simple product purification. semanticscholar.org Another green approach involves performing reactions in aqueous micellar media, using surfactants like sodium dodecyl sulfate (B86663) (SDS) to promote the reaction. acs.org These methods represent a sustainable and practical alternative to traditional synthetic protocols. acs.orgnih.gov

Strategies for Substituent Introduction and Scaffold Diversification

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, leading to extensive research into methods for its diversification. researchgate.netresearchgate.netnih.govresearchgate.net Strategies for introducing substituents and diversifying the core structure are crucial for developing new therapeutic agents and materials. rsc.orgresearchgate.net These strategies often focus on late-stage C-H functionalization, which provides an efficient way to create libraries of valuable compounds. researchgate.netnih.gov

The reactivity of the imidazo[1,2-a]pyridine nucleus allows for the selective introduction of functional groups at specific positions. The C3 position is the most common site for electrophilic substitution and radical reactions due to its electron-rich nature. researchgate.netrsc.org However, methods have also been developed to target other positions, such as C5 and C6, enabling comprehensive derivatization of the scaffold. nih.govmdpi.com

Direct C-H functionalization has emerged as a powerful tool, avoiding the need for pre-functionalized substrates and improving atom economy. nih.gov Various methodologies, including transition-metal catalysis, photocatalysis, and metal-free oxidative coupling, have been successfully applied to achieve regioselectivity. rsc.orgmdpi.com

Functionalization at the C3 Position: The C3 position is highly susceptible to functionalization. A variety of substituents can be introduced using different chemical strategies. For instance, photocatalysis under visible light allows for C3-formylation using tetramethylethylenediamine (TMEDA) and trifluoroethylation with 1,1,1-trifluoro-2-iodoethane. mdpi.com Electrochemical methods facilitate regioselective C-H cyanation at the C3 position using TMSCN as the cyano source. organic-chemistry.org Organometallic approaches, such as selective magnesiation using TMPMgCl·LiCl (where TMP is 2,2,6,6-tetramethylpiperidyl), can also activate the C3 position for subsequent reactions with electrophiles. nih.gov

Functionalization at the C5 and C6 Positions: While C3 is the most reactive site, other positions on the pyridine ring of the scaffold can also be functionalized. Visible-light-induced methods have been developed for the C5-alkylation of imidazo[1,2-a]pyridines using alkyl N-hydroxyphthalimides. mdpi.com The C6 position has been identified as a key site for modification in certain biologically active derivatives. nih.gov For example, in a series of phosphonocarboxylates, modifications at the C6 position were found to be crucial for retaining activity against Rab geranylgeranyl transferase (RGGT). nih.gov A regioselective switch in metalation from C3 to C5 can be achieved by using a different base, such as TMP₂Zn·2MgCl₂·2LiCl, which allows for the introduction of substituents at the C5 position after quenching with various electrophiles. nih.gov

The table below summarizes various regioselective functionalization reactions on the imidazo[1,2-a]pyridine nucleus.

Hybrid molecules are compounds that combine two or more distinct pharmacophores into a single molecular entity. This strategy is widely employed in drug discovery to create novel compounds with potentially enhanced efficacy, improved selectivity, or a dual mode of action. The this compound scaffold is an attractive core for developing such hybrids due to its versatile chemistry and established biological significance. researchgate.netresearchgate.net

The synthesis of these hybrids typically involves an initial functionalization of the imidazo[1,2-a]pyridine core, often at the C3 position, followed by a coupling reaction to attach the second molecular scaffold. researchgate.netkhas.edu.tr

Imidazo[1,2-a]pyridine-Triazole Hybrids: One common approach involves linking the imidazo[1,2-a]pyridine core to a 1,2,3-triazole ring. khas.edu.tr This is often achieved via "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). The synthesis starts with the introduction of a propargyl group onto the C3 position of the imidazo[1,2-a]pyridine. Separately, an azide-functionalized molecule is prepared. The two fragments are then joined together using CuAAC to form the final triazole-linked hybrid molecule. khas.edu.trresearcher.life These hybrids have been investigated for their potential as antitumor agents. khas.edu.tr

Imidazo[1,2-a]pyridine-Oxadiazole Hybrids: Another class of hybrid molecules involves the conjugation of the imidazo[1,2-a]pyridine scaffold with a 1,3,4-oxadiazole (B1194373) ring. The synthesis of these hybrids generally begins with the preparation of an imidazo[1,2-a]pyridine-3-carbohydrazide intermediate. This intermediate is then reacted with various aromatic carboxylic acids in the presence of a dehydrating agent like POCl₃ to construct the oxadiazole ring. These compounds have been synthesized and evaluated as potential anti-proliferative agents. nih.gov

Other Hybrid Structures: The versatility of the imidazo[1,2-a]pyridine scaffold allows for its incorporation into a wide range of hybrid structures. For example, hybrids with pyrimidine (B1678525) have been synthesized via palladium-catalyzed Suzuki coupling reactions. researchgate.net Similarly, coupling reactions have been used to create hybrid compounds based on quinoxaline (B1680401) and imidazo[1,2-a]pyrimidine/pyridine structures. researchgate.net

The table below details examples of hybrid molecules synthesized from the imidazo[1,2-a]pyridine scaffold.

Advanced Spectroscopic and Structural Elucidation Techniques for 2 2 Pyridinyl Imidazo 1,2 a Pyridine Derivatives

Application of Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) for Complex Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of imidazo[1,2-a]pyridine (B132010) derivatives. mdpi.comipb.pt One-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the verification of the core heterocyclic structure and the nature of its substituents. nih.govrsc.org

¹H NMR Spectroscopy: The proton NMR spectra of imidazo[1,2-a]pyridine derivatives display characteristic signals for the protons on both the imidazo[1,2-a]pyridine core and the pyridinyl substituent. The chemical shifts (δ) are influenced by the electronic environment, and the coupling constants (J) reveal the connectivity between adjacent protons. For instance, in 2-phenylimidazo[1,2-a]pyridine, the proton at the C3 position typically appears as a singlet, while the protons on the pyridine (B92270) ring of the core structure show complex splitting patterns. nih.gov

For more complex derivatives, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish detailed connectivity and resolve ambiguities in signal assignments. ipb.pt These methods are crucial for unequivocally determining the structure of novel or intricately substituted compounds.

Interactive Table: Representative ¹H and ¹³C NMR Data for Imidazo[1,2-a]pyridine Derivatives
CompoundNucleusChemical Shift (δ, ppm)
2-Phenylimidazo[1,2-a]pyridine¹H8.12 (d, J = 6.8 Hz), 7.97-7.95 (t), 7.86 (s), 7.65-7.63 (d, J = 9.1 Hz), 7.46-7.43 (m), 7.35-7.32 (t), 7.19-7.16 (m), 6.79-6.77 (t, J = 6.7 Hz) nih.gov
2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine¹³C159.8, 145.7, 145.6, 127.2, 126.5, 125.6, 124.4, 117.3, 114.3, 112.4, 107.3, 55.4 tci-thaijo.org
2-Methylimidazo[1,2-a]pyridine¹H8.24 (dt, J = 6.6 Hz), 7.58 (d, J = 9.0 Hz), 7.49 (s), 7.20 (m), 6.80 (td, J = 9.0, 6.6 Hz), 2.41 (d, J = 0.9 Hz) rsc.org
2-Methylimidazo[1,2-a]pyridine¹³C143.2, 140.2, 126.5, 126.1, 115.2, 113.3, 110.2, 13.1 rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight and confirming the elemental composition of 2-(2-Pyridinyl)imidazo[1,2-a]pyridine derivatives. High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. mdpi.comrsc.org

In typical ESI-HRMS analysis, the compound is protonated, and the mass-to-charge ratio (m/z) of the [M+H]⁺ ion is measured. The experimentally determined mass is then compared to the calculated mass for the proposed molecular formula, with a high degree of correlation confirming the compound's identity. mdpi.com This technique is routinely used to verify the successful synthesis of new derivatives. rsc.org While detailed fragmentation studies are less commonly reported, analysis of the fragmentation patterns in MS/MS experiments could provide further structural information by identifying characteristic losses of fragments from the parent ion.

Interactive Table: Representative HRMS Data for Imidazo[1,2-a]pyridine Derivatives
CompoundIonCalculated m/zFound m/zReference
4-(Phenyl(2-phenylimidazo[1,2-a]pyridin-3-yl)methyl)morpholine[M+H]⁺370.1914370.1929 mdpi.com
4-((2,4-Dichlorophenyl)(2-phenylimidazo[1,2-a]pyridin-3-yl)methyl)morpholine[M+H]⁺438.1134438.1120 mdpi.com
2-Methylimidazo[1,2-a]pyridine[M+H]⁺133.0760133.0759 rsc.org
6-Iodo-2-methylimidazo[1,2-a]pyridine[M+H]⁺258.9727258.9741 rsc.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Structural Confirmation and Electronic Transitions

Both Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable structural and electronic information about this compound derivatives.

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule by detecting the vibrations of chemical bonds. The spectra of imidazo[1,2-a]pyridine derivatives show characteristic absorption bands. For example, C-H stretching vibrations of the aromatic rings are typically observed around 3000 cm⁻¹. nih.govnih.gov The fingerprint region (below 1600 cm⁻¹) contains a complex pattern of absorptions corresponding to C=C and C=N stretching and bending vibrations of the fused heterocyclic system, which is unique to the specific compound. nih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. Imidazo[1,2-a]pyridines are π-conjugated systems that exhibit characteristic absorption bands in the UV-Vis region. ijrpr.com These absorptions are typically attributed to π–π* electronic transitions within the aromatic framework. nih.govmdpi.com The position of the absorption maximum (λ_max) and the molar absorptivity are sensitive to the solvent and the nature of substituents on the imidazo[1,2-a]pyridine core. ijrpr.com For example, studies on bis-imidazo[1,2-a]pyridine fluorophores show strong absorption bands between 316-328 nm, which are assigned to delocalized π–π* transitions over the heterocyclic rings. nih.gov

Interactive Table: Spectroscopic Data (IR & UV-Vis) for Imidazo[1,2-a]pyridine Derivatives
TechniqueCompound/Derivative ClassObserved FeatureWavenumber (cm⁻¹) / Wavelength (nm)Reference
FT-IR Adamantyl-imidazo[1,2-a]pyridinesAdamantyl C-H stretch~2900 and ~2850 nih.gov
FT-IR Phenyl-imidazo[1,2-a]pyridinesPhenyl C-H stretch~3000 nih.gov
FT-IR (E)-N-(2-nitrobenzylidene)−2-phenylimidazo[1,2-a]pyrimidin-3-amineC=N stretch1604 nih.gov
UV-Vis Imidazo[1,2-a]pyridine DerivativesAbsorption Maxima (λ_max)250-254 ijrpr.com
UV-Vis Bis-Imidazo[1,2-a]pyridinesπ–π* Transition316-328 nih.gov

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography provides the most definitive structural information for this compound derivatives by mapping the precise positions of atoms in the solid state. nih.gov This technique allows for the accurate determination of bond lengths, bond angles, and torsion angles, confirming the molecular geometry and connectivity. rsc.orgresearchgate.net

Crystallographic studies of imidazo[1,2-a]pyridine derivatives have revealed key structural features, such as the planarity of the fused ring system. nih.gov For instance, in N-tert-butyl-2-(4-methoxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-amine, the imidazole (B134444) ring system is nearly planar. nih.gov The analysis also elucidates the dihedral angle between the imidazo[1,2-a]pyridine core and its substituents. In derivatives with a phenyl side chain, the phenyl ring can be twisted relative to the imidazopyridine ring. nih.gov

Furthermore, X-ray crystallography provides invaluable information about intermolecular interactions that govern the crystal packing, such as N—H⋯N hydrogen bonds, C—H⋯π interactions, and π–π stacking interactions, which stabilize the crystal lattice. nih.gov

Computational and Theoretical Investigations of 2 2 Pyridinyl Imidazo 1,2 a Pyridine

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Frontier Molecular Orbital (FMO) theory is a key component of DFT studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govyoutube.com The HOMO is associated with the molecule's ability to donate electrons, representing its nucleophilicity, while the LUMO relates to its electron-accepting ability, or electrophilicity. scirp.orgnih.govyoutube.com The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. scirp.orgnih.gov

A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. scirp.org For imidazo[1,2-a]pyridine (B132010) derivatives, FMO analysis reveals how different substituents affect the electronic properties. Electron-donating groups tend to raise the HOMO energy level, enhancing nucleophilicity, while electron-withdrawing groups lower the LUMO energy, increasing electrophilicity. scirp.org Isodensity maps of these orbitals show the distribution of electron density, identifying the regions of the molecule most likely to participate in chemical reactions. scirp.orgresearchgate.net For instance, in some imidazo[1,2-a]pyridinyl-chalcones, the HOMO is often localized on the imidazopyridine nucleus, while the LUMO is distributed over the keto-ethylenic system, indicating the direction of intramolecular charge transfer. scirp.org

Table 1: Frontier Molecular Orbital Energies (eV) for Selected Imidazo[1,2-a]pyridinyl-chalcone Derivatives.
CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
Chalc1-5.91-2.313.60
Chalc2-6.01-2.393.62
Chalc3-5.32-1.893.43
Chalc4-6.23-2.823.41
Chalc5-6.22-2.813.41

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP surface illustrates the electrostatic potential, with different colors representing regions of varying electron density. nih.govresearchgate.net

The Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analyses are employed to study non-covalent interactions (NCIs) within a molecular system. nih.gov QTAIM defines atomic interactions based on the topology of the electron density. The presence of a Bond Critical Point (BCP) between two atoms indicates an interaction. nih.gov

RDG analysis complements QTAIM by visualizing the strength and nature of these interactions. It involves plotting the RDG against the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix. nih.gov This generates a 3D map where different types of interactions are color-coded:

Blue: Strong attractive interactions, such as hydrogen bonds.

Green: Weak van der Waals interactions.

Red: Strong repulsive interactions (steric clashes). nih.gov

These methods are crucial for understanding the forces that stabilize the molecular conformation and govern intermolecular interactions, such as those in ligand-receptor binding. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Photophysical Properties

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for investigating the excited-state properties of molecules, including their photophysical characteristics. nih.govresearchgate.net It is used to calculate vertical excitation energies, which correspond to UV-Vis absorption spectra, and to analyze the nature of electronic transitions. nih.gov

For imidazo[1,2-a]pyridine derivatives, which are known for their fluorescent properties, TD-DFT is essential for understanding their absorption and emission behavior. nih.govijrpr.com The calculations can predict absorption maxima (λabs) and help characterize the transitions, such as n→π* or π→π. nih.gov The nature of the excited state can be modulated from a pure π-π character to an intramolecular charge transfer (ICT) state by changing the peripheral substituents on the imidazo[1,2-a]pyridine core. nih.gov Computational studies have shown that electron-donating groups generally enhance luminescence, while electron-withdrawing groups can lead to less intense emissions. ijrpr.comresearchgate.net TD-DFT investigations provide a theoretical foundation that complements experimental findings and aids in the design of novel fluorophores for applications in optoelectronics and biological imaging. nih.govijrpr.com

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.govnih.gov This method is widely used in drug discovery to understand the binding modes and affinities of potential inhibitors. nih.gov

For derivatives of 2-(2-Pyridinyl)imidazo[1,2-a]pyridine, docking studies have been performed against various biological targets. For instance, novel imidazo[1,2-a]pyridine hybrids have been docked into the active site of human leukotriene A4 hydrolase (LTA4H), an enzyme linked to inflammation, to evaluate their binding interactions. chemmethod.com Similarly, derivatives have been studied as potential inhibitors of enzymes crucial for cancer progression, such as oxidoreductase and PI3Kα. asianpubs.orgresearchgate.net These simulations identify key interactions, like hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the active site of the target protein. chemmethod.comasianpubs.org The binding affinity is often quantified by a docking score (e.g., in kcal/mol), where a more negative value indicates a stronger interaction. chemmethod.com These computational predictions are vital for prioritizing compounds for synthesis and experimental testing. nih.govasianpubs.org

Table 2: Molecular Docking Scores of Selected Imidazo[1,2-a]pyridine Derivatives Against Different Protein Targets.
Compound/DerivativeProtein TargetBinding Affinity/Score (kcal/mol)
Imidazo[1,2-a]pyrimidine derivativeACE2-9.1
Imidazo[1,2-a]pyrimidine derivativeSpike Protein-7.3
HB7 HybridHuman LTA4H (3U9W)-11.237
Compound COxidoreductase-9.207
Compound 5m5KZW-8.4
Compound 5r5KZW-8.6

In Silico Prediction of ADMET-related Properties

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early stages of drug discovery. nih.gov These predictions help to identify compounds with favorable pharmacokinetic profiles and reduce the likelihood of late-stage failures. nih.govresearchgate.net Various computational tools and web servers, such as SwissADME and pkCSM, are used to calculate key physicochemical and pharmacokinetic parameters. nih.gov

For novel imidazo[1,2-a]pyridine derivatives, in silico ADMET studies predict properties like Caco-2 permeability (an indicator of intestinal absorption), blood-brain barrier (BBB) penetration, and interaction with cytochrome P450 (CYP) enzymes, which are crucial for metabolism. nih.govresearchgate.net Other calculated parameters include lipophilicity (LogP), topological polar surface area (TPSA), and adherence to drug-likeness rules like Lipinski's Rule of Five. nih.gov These predictions provide a comprehensive profile of a compound's potential drug-like characteristics, guiding further optimization efforts. nih.govnih.gov

Table 3: Predicted In Silico ADMET Properties for Representative Imidazo[1,2-a]pyridine Derivatives.
ParameterPredicted Value Range/Observation
Intestinal Absorption (% Absorbed)High (e.g., 98.64 - 99.19%)
Caco-2 Permeability (log Papp)High (e.g., 1.06 - 1.08)
Blood-Brain Barrier (BBB) PermeabilityVariable, depends on specific substituents
CYP450 InhibitionGenerally predicted to be non-inhibitors of key isoforms
Lipinski's Rule of Five ViolationsOften zero violations, indicating good drug-likeness

Biological Activities and Mechanistic Pathways of Imidazo 1,2 a Pyridine Derivatives Pre Clinical Focus

Antimicrobial Efficacy

Antiviral Properties (e.g., SARS-CoV-2, HIV, Hepatitis C)

The imidazo[1,2-a]pyridine (B132010) scaffold has emerged as a significant pharmacophore in the development of novel antiviral agents, with derivatives showing promising activity against a range of viruses, including Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV). nih.govresearchgate.netresearchgate.net

SARS-CoV-2: While research is ongoing, some studies have explored the potential of pyridine (B92270) derivatives as inhibitors for SARS-CoV-2. nih.govmdpi.com Molecular docking studies have suggested that certain pyridine-containing compounds could potentially inhibit key viral proteins of SARS-CoV-2. nih.gov For instance, imidazo[1,2-a]pyrazines, which are structurally related to imidazo[1,2-a]pyridines, have demonstrated inhibitory effects on the main protease of SARS-CoV and SARS-CoV-2, with some analogs showing IC50 values as low as 21 nM. rsc.org

HIV: Several imidazo[1,2-a]pyridine derivatives have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. csir.co.zaresearchgate.netresearchgate.net These compounds function by allosterically inhibiting the reverse transcriptase enzyme, a critical component for viral replication. researchgate.net A series of imidazo[1,2-a]pyridine-Schiff base derivatives were synthesized and evaluated for their in vitro antiviral activity against HIV-1 and HIV-2. nih.govrsc.org One particular compound from this series displayed EC50 values of 82.02 µg/ml and 47.72 µg/ml against HIV-1 and HIV-2, respectively. rsc.org

Hepatitis C: Imidazo[1,2-a]pyridine derivatives have shown potent in vitro inhibition of HCV replication. nih.gov One series of these compounds was found to directly bind to the HCV non-structural protein 4B (NS4B), a key component of the viral replication complex. nih.gov Specific derivatives demonstrated EC50 values of less than 10 nM against both genotype 1a and 1b replicons. nih.gov Another study on imidazo[1,2-α] waocp.orgnih.govnaphthyridine derivatives, a related class of compounds, identified potent anti-HCV activity with EC50 values in the range of 0.017–0.159 μM. nih.gov These compounds were found to act as viral entry inhibitors, a different mechanism from other known HCV drugs. nih.gov

Table 1: Antiviral Activity of Selected Imidazo[1,2-a]pyridine Derivatives

Virus Compound Type Target Potency (EC50/IC50)
SARS-CoV-2 Imidazo[1,2-a]pyrazine analog Main Protease IC50 as low as 21 nM
HIV-1 Imidazo[1,2-a]pyridine-Schiff base Reverse Transcriptase 82.02 µg/ml
HIV-2 Imidazo[1,2-a]pyridine-Schiff base Reverse Transcriptase 47.72 µg/ml
Hepatitis C (Genotype 1a/1b) Imidazo[1,2-a]pyridine NS4B < 10 nM
Hepatitis C Imidazo[1,2-α] waocp.orgnih.govnaphthyridine Viral Entry 0.017–0.159 μM

Antituberculosis Agents against Resistant Strains

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for new antituberculosis drugs. rsc.orgrsc.org Imidazo[1,2-a]pyridine derivatives have been identified as a promising class of compounds with potent activity against these resistant strains. rsc.orgrsc.orgnih.gov

A number of imidazo[1,2-a]pyridine-3-carboxamides have been synthesized and shown to have excellent potency against Mtb. nih.govacs.org Several compounds in this series exhibited minimum inhibitory concentrations (MICs) of ≤1 μM against replicating Mtb, with some showing MIC values as low as ≤0.006 μM. nih.gov Notably, certain derivatives surpassed the potency of the clinical candidate PA-824 by nearly 10-fold against a panel of MDR and XDR Mtb strains. nih.gov For example, one compound displayed MICs ranging from 0.04 to 2.3 μM against various clinical isolates. nih.gov

The mechanism of action for some of these antitubercular imidazo[1,2-a]pyridines has been identified as the inhibition of the ubiquinol-cytochrome c reductase (QcrB), a key enzyme in the electron transport chain of Mtb. rsc.orgplos.orgresearchgate.netnih.gov Spontaneous resistant mutants of M. bovis BCG generated against these compounds showed a single nucleotide polymorphism in the qcrB gene. plos.orgresearchgate.netnih.gov This target is distinct from those of many existing tuberculosis drugs, making these compounds particularly valuable for treating resistant infections.

Table 2: Antitubercular Activity of Imidazo[1,2-a]pyridine Derivatives

Compound Class Target Potency (MIC) Notes
Imidazo[1,2-a]pyridine-3-carboxamides QcrB ≤0.006 μM against replicating Mtb Potent against MDR and XDR strains
N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides QcrB 0.069–0.174 μM against drug-susceptible Mtb Also active against MDR-Mtb strains
Reduced lipophilic N-benzylic imidazo[1,2-a]pyridine carboxamides Not specified < 0.035 μM against drug-susceptible and MDR Mtb Showed acceptable pharmacokinetic properties

Antiprotozoal and Anthelmintic Activities

The imidazo[1,2-a]pyridine scaffold is also a source of compounds with antiprotozoal and anthelmintic properties. researchgate.netnih.goveco-vector.com Research in this area has highlighted the potential of these derivatives in combating parasitic infections.

A number of 2-substituted imidazo[1,2-a]pyridines have been synthesized and tested for their anthelmintic and antifungal activities. acs.orgacs.orgnih.gov High anthelmintic activity was observed in acylated derivatives of 6-amino-2-(4-thiazolyl)imidazo[1,2-a]pyridine. acs.org One of the most potent compounds, 6-ethoxycarbonylamino-2-(4-thiazolyl)imidazo[1,2-a]pyridine, was shown to be orally effective in sheep at a dose of 25 mg/kg against a broad spectrum of helminths. acs.org

Neuropharmacological Modulations

Imidazo[1,2-a]pyridine derivatives have been extensively investigated for their effects on the central nervous system (CNS), demonstrating a range of neuropharmacological activities. nih.goveco-vector.com

Agonism and Antagonism of Neurotransmitter Receptors (e.g., GABA, Benzodiazepine (B76468), Adenosine A1)

Derivatives of 2-phenyl-imidazo[1,2-a]pyridine have been identified as potent and selective ligands for peripheral benzodiazepine receptors (PBRs). acs.orgnih.govnih.govresearchgate.net Certain compounds in this class potently inhibited the binding of the PBR ligand [3H]-PK 11195 to brain and ovary membranes in vitro, without significantly affecting [3H]-flunitrazepam binding to central benzodiazepine receptors (CBRs). nih.gov

Inhibition of Amyloid-beta Aggregation for Neurodegenerative Disorders

The imidazo[1,2-a]pyridine scaffold has been utilized in the development of ligands for detecting β-amyloid (Aβ) plaques, a hallmark of Alzheimer's disease. acs.org A radioiodinated derivative, [125I]16(IMPY), demonstrated excellent in vitro binding to Aβ aggregates and favorable in vivo biodistribution in the brains of normal and transgenic mice engineered to develop Aβ plaques. acs.org While this research was focused on imaging agents, the affinity of these compounds for Aβ aggregates suggests a potential for derivatives to be developed as inhibitors of Aβ aggregation. Further research is needed to explore this therapeutic application.

Other Significant Biological Activities

Beyond the specific activities detailed above, the imidazo[1,2-a]pyridine core is associated with a broad spectrum of other significant biological activities, including anticancer and anti-inflammatory properties. waocp.orgrsc.orgnih.goveco-vector.comnih.gov

Anticancer Activity: Imidazo[1,2-a]pyridine derivatives have shown considerable potential as anticancer agents, with activity reported against various cancer cell lines, including breast, liver, colon, cervical, lung, and kidney cancers. waocp.orgnih.govtandfonline.comsysrevpharm.orgbenthamdirect.com The anticancer effects of these compounds are often attributed to their ability to inhibit key molecular targets involved in cancer cell proliferation and survival, such as PI3K/Akt, cyclin-dependent kinases (CDKs), and tubulin polymerization. sysrevpharm.orgbenthamdirect.com For example, certain novel imidazo[1,2-a]pyridine compounds have demonstrated strong cytotoxic and anti-proliferative effects against the HCC1937 breast cancer cell line. waocp.org These compounds were found to induce cell cycle arrest and apoptosis, potentially through the inhibition of the Akt signaling pathway. waocp.org Other derivatives have been developed as inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in glioblastoma stem cells, showing promise for the treatment of this aggressive brain tumor. nih.govresearchgate.net

Anti-inflammatory Activity: The imidazo[1,2-a]pyridine scaffold has also been explored for its anti-inflammatory potential. nih.govresearchgate.net Carboxylic acid derivatives of imidazo[1,2-a]pyridines have been shown to reduce inflammation in in vivo models. researchgate.net A novel imidazo[1,2-a]pyridine derivative, MIA, was found to exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. nih.gov Molecular docking studies suggested that MIA binds to the NF-κB p50 subunit, and its anti-inflammatory effects were enhanced when co-administered with curcumin. nih.gov

Table 3: Other Biological Activities of Imidazo[1,2-a]pyridine Derivatives

Activity Target/Mechanism Cell Line/Model
Anticancer PI3K/Akt, CDKs, Tubulin Polymerization Breast, liver, colon, cervical, lung, kidney cancer cell lines
Anticancer ALDH1A3 inhibition Glioblastoma stem cells
Anti-inflammatory STAT3/NF-κB/iNOS/COX-2 pathway modulation Breast and ovarian cancer cell lines

Anti-inflammatory and Analgesic Properties

Imidazo[1,2-a]pyridine derivatives have emerged as a significant class of compounds with promising anti-inflammatory and analgesic properties in preclinical research. nih.goveco-vector.comnih.govacs.org These compounds exert their effects through various mechanisms, primarily by inhibiting key enzymes and signaling pathways involved in the inflammatory cascade.

Several studies have highlighted the potent cyclooxygenase-2 (COX-2) inhibitory activity of imidazo[1,2-a]pyridine derivatives. rjpbr.comresearchgate.net COX-2 is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain. By selectively inhibiting COX-2, these derivatives can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors. For example, certain 2,3-disubstituted imidazo[1,2-a]pyridines have demonstrated significant and selective COX-2 inhibition. rjpbr.com Molecular docking studies have further revealed that these compounds can fit into the active site of the COX-2 enzyme, with specific substituents forming hydrogen bonds with key amino acid residues, which explains their inhibitory action. rjpbr.com

The anti-inflammatory effects of these derivatives are also mediated through the modulation of the STAT3/NF-κB/iNOS/COX-2 signaling pathway. nih.govnih.gov Nuclear factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. A novel synthetic derivative of imidazo[1,2-a]pyridine, MIA, was found to suppress this pathway in breast and ovarian cancer cell lines, leading to a reduction in inflammatory cytokines. nih.govnih.gov

In vivo studies have corroborated these findings. For instance, 2-(4-(2-imidazo-[1,2-a]pyridylphenyl)propionic acid (Y-9213) was found to be a more potent analgesic than indomethacin (B1671933) and morphine in several animal models of pain. nih.gov Carboxylic acid derivatives of imidazo[1,2-a]pyridines have also been shown to effectively reduce inflammation in in-vivo models. researchgate.net

The analgesic effects of these compounds are often linked to their anti-inflammatory properties, specifically the inhibition of prostaglandin (B15479496) synthesis. rjpbr.com The table below summarizes key findings from preclinical studies on the anti-inflammatory and analgesic properties of imidazo[1,2-a]pyridine derivatives.

Compound/Derivative Model/Assay Key Findings
2,3-disubstituted imidazo[1,2-a]pyridinesIn vitro COX-2 inhibition assayDemonstrated significant and selective COX-2 inhibitory activity. rjpbr.com
MIA (a novel synthetic derivative)Breast and ovarian cancer cell linesSuppressed the STAT3/NF-κB/iNOS/COX-2 signaling pathway, reducing inflammatory cytokines. nih.govnih.gov
2-(4-(2-imidazo-[1,2-a]pyridylphenyl)propionic acid (Y-9213)Various animal pain modelsShowed more potent analgesic activity than indomethacin and morphine. nih.gov
Carboxylic acid derivativesIn vivo inflammation modelsEffectively reduced inflammation. researchgate.net

Proton Pump Inhibitory Mechanisms

Certain imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of the gastric H+/K+-ATPase, also known as the proton pump. This enzyme is responsible for the final step in gastric acid secretion. The inhibitory mechanism of these compounds classifies them as potassium-competitive acid blockers (P-CABs). nih.govnih.gov

Unlike traditional proton pump inhibitors (PPIs) that form irreversible covalent bonds with the enzyme, P-CABs function through a reversible, competitive inhibition mechanism. They compete with potassium ions (K+) for binding to the enzyme, thereby blocking its activity and reducing acid secretion. nih.govnih.gov The imidazo[1,2-a]pyridine scaffold is a key structural feature of several P-CABs. acs.org For instance, 7H-8,9-dihydropyrano[2,3-c]imidazo[1,2-a]pyridines have been identified as promising candidates for development as P-CABs due to their excellent physicochemical and pharmacological properties. nih.gov

The development of P-CABs from the imidazo[1,2-a]pyridine class represents a significant advancement in the management of acid-related disorders, offering the potential for more rapid and sustained control of gastric acid secretion compared to traditional PPIs. researchgate.net

Antidiabetic Potential

The imidazo[1,2-a]pyridine scaffold has shown considerable promise in the development of novel antidiabetic agents. nih.govmdpi.com These derivatives have been investigated for their ability to inhibit key enzymes involved in carbohydrate metabolism and to act on other targets relevant to type 2 diabetes. jchemrev.com

One of the primary mechanisms explored is the inhibition of α-glucosidase, an enzyme that breaks down complex carbohydrates into glucose in the intestine. researchgate.netnih.govacs.orgnih.govresearchgate.net By inhibiting this enzyme, imidazo[1,2-a]pyridine derivatives can delay carbohydrate digestion and absorption, leading to a reduction in post-meal blood glucose levels. Several synthesized 2-(pyridin-2-yl)H-imidazo[1,2-a]pyridine derivatives have exhibited potent α-glucosidase inhibitory activity, with some being significantly more potent than the standard drug, acarbose. researchgate.net

Another important target for antidiabetic drugs is dipeptidyl peptidase-4 (DPP-4). nih.govovid.comdrugbank.comresearchgate.netnih.gov This enzyme is responsible for the degradation of incretin (B1656795) hormones, which play a crucial role in stimulating insulin (B600854) secretion. By inhibiting DPP-4, imidazo[1,2-a]pyridine derivatives can increase the levels of active incretins, thereby enhancing glucose-dependent insulin release. A series of novel DPP-4 inhibitors with an imidazo[1,2-a]pyridine scaffold have been designed and shown to be potent and selective. nih.govovid.comdrugbank.com

Furthermore, some derivatives have been developed as GPR40 agonists. nih.gov GPR40 is a G-protein coupled receptor that, when activated, stimulates glucose-dependent insulin secretion. Novel compounds containing an imidazo[1,2-a]pyridine core have been identified as effective GPR40 agonists, demonstrating a significant reduction in blood glucose in diabetic mice. nih.gov

The table below summarizes the antidiabetic potential of various imidazo[1,2-a]pyridine derivatives based on their mechanism of action.

Target/Mechanism Key Findings
α-Glucosidase InhibitionDerivatives showed potent inhibition, some significantly more so than acarbose. researchgate.net
DPP-4 InhibitionNovel derivatives demonstrated potent and selective inhibition of the DPP-4 enzyme. nih.govovid.comdrugbank.com
GPR40 AgonismCertain compounds acted as effective GPR40 agonists, leading to reduced blood glucose in animal models. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Potency

Impact of Substituent Variation on Efficacy and Selectivity

Structure-activity relationship (SAR) studies have been crucial in optimizing the biological potency of imidazo[1,2-a]pyridine derivatives. These studies systematically investigate how different substituents at various positions on the core scaffold influence the compound's efficacy and selectivity for a particular biological target. researchgate.netdocumentsdelivered.comnih.gov

For instance, in the development of c-Met inhibitors for cancer therapy, SAR studies on the 6-position of the imidazo[1,2-a]pyridine scaffold revealed that the introduction of heteroaryl and phenyl substituents with polar groups significantly influenced cellular activity. nih.gov Specifically, benzonitrile (B105546) analogues demonstrated improved c-Met inhibition. nih.gov

In the context of antiviral activity against human cytomegalovirus (HCMV), the nature of the substituent at the C-2 position of the imidazo[1,2-a]pyridine ring was found to strongly influence the compound's potency. nih.gov

For antituberculosis agents, SAR studies on imidazo[1,2-a]pyridine amides showed that modifications to the 3-carboxamide moiety were critical for activity. rsc.org Further exploration of substituents at the C2 and C6 positions led to the identification of a compound with significantly improved potency against both extracellular and intracellular Mycobacterium tuberculosis. rsc.org

The table below provides a summary of the impact of substituent variations on the biological efficacy of imidazo[1,2-a]pyridine derivatives for different therapeutic targets.

Biological Activity Position of Substitution Impact on Efficacy and Selectivity
c-Met Inhibition (Anticancer)6-positionHeteroaryl and phenyl substituents with polar groups improved cellular activity. nih.gov
Antiviral (HCMV)2-positionThe nature of the substituent strongly influenced antiviral potency. nih.gov
Antituberculosis3-carboxamide, C2, and C6 positionsModifications at these positions were critical for improving potency against M. tuberculosis. rsc.org

Pharmacophore Identification and Optimization

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features (pharmacophore) that a molecule must possess to bind to a specific biological target. This approach has been instrumental in the design and optimization of imidazo[1,2-a]pyridine derivatives.

In the development of novel DPP-4 inhibitors, a docking study was used to understand the binding model of these compounds. nih.govovid.comdrugbank.com This led to the identification of a compound with a 2,4-dichlorophenyl group at the 2-position as a potent and selective inhibitor. Molecular docking revealed that the pyridine moiety of the imidazo[1,2-a]pyridine ring provided an additional π-π interaction with a key amino acid (Phe357) of the DPP-4 enzyme. nih.govovid.comdrugbank.com

For the development of Nek2 inhibitors for gastric cancer, a series of imidazo[1,2-a]pyridine derivatives were designed and synthesized, and their biological activities were investigated. nih.gov SAR analysis of these compounds helped in identifying a promising lead compound with good proliferation inhibitory activity. nih.gov

Pharmacophore-based approaches have also been applied to develop inhibitors for other targets, contributing to a deeper understanding of the structure-activity relationships and guiding the optimization of lead compounds for enhanced potency and selectivity.

Coordination Chemistry and Metal Complexation of 2 2 Pyridinyl Imidazo 1,2 a Pyridine

Ligand Properties and Coordination Modes with Transition Metal Ions

The unique structural arrangement of 2-(2-Pyridinyl)imidazo[1,2-a]pyridine, featuring a pyridine (B92270) ring fused to an imidazole (B134444) ring with a pyridinyl substituent at the 2-position, dictates its versatile role as a ligand in coordination chemistry.

N,N-Bidentate and Multitopic Chelation

This compound primarily functions as a robust N,N-bidentate chelating ligand. The spatial orientation of the nitrogen atom on the pendant pyridine ring and the sp2-hybridized nitrogen of the imidazole ring allows for the formation of a stable five-membered chelate ring upon coordination to a metal ion. This chelating behavior is analogous to that of the well-studied 2,2'-bipyridine (B1663995) ligand. researchgate.net The syn orientation of these two nitrogen atoms is crucial for this effective chelation. researchgate.net

This fundamental bidentate unit can be incorporated into larger, multitopic ligand systems. For example, ligands such as 2,6-bis(imidazo[1,2-a]pyridin-2-yl)pyridine feature two of these chelating moieties connected by a central pyridine ring. rsc.orgresearchgate.net Such ditopic ligands can coordinate to two separate metal centers or wrap around a single metal ion in a tridentate fashion, demonstrating the modularity and versatility of the this compound scaffold in constructing complex coordination architectures.

Influence of Peripheral Substitution on Coordination Geometry

The coordination geometry of metal complexes derived from this compound can be significantly influenced by the introduction of peripheral substituents on the imidazo[1,2-a]pyridine (B132010) core. These substitutions can exert both steric and electronic effects, thereby altering the resulting complex's structure and properties.

For instance, in iron(II) complexes of the tridentate ligand 2,6-bis(imidazo[1,2-a]pyridin-2-yl)pyridine, the coordination geometry around the iron center is often distorted from an ideal octahedral symmetry. rsc.orgresearchgate.net This distortion can be influenced by intramolecular and inter-ligand interactions, such as N⋯π interactions, which are themselves dependent on the steric and electronic nature of the ligand framework. rsc.orgresearchgate.net The presence of bulky substituents can enforce a more distorted geometry due to steric hindrance, which in turn can affect the spin state and reactivity of the metal center. The nature of the substituent at the C-2 position has been shown to strongly influence the biological activity of these compounds, which may be related to their coordination behavior. nih.gov

Synthesis and Spectroscopic Characterization of Novel Metal Complexes

The synthesis of metal complexes with this compound and its derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. Various complexes with transition metals such as iron(II), gold(III), ruthenium(II), and iridium(III) have been successfully synthesized and characterized. rsc.orgnih.govrsc.org

For example, the synthesis of gold(III) complexes was achieved using imidazo[1,2-a]pyridine derivatives. nih.govresearchgate.net Similarly, iron(II) complexes of 2,6-bis(imidazo[1,2-a]pyridin-2-yl)pyridine were prepared by reacting the ligand with an iron(II) salt. rsc.org

A comprehensive characterization of these novel complexes is essential to elucidate their structure and properties. A combination of spectroscopic and analytical techniques is typically employed.

Common Characterization Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the ligand structure and to observe changes in chemical shifts upon coordination to a metal center, providing insights into the metal-ligand binding. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the coordination of the ligand to the metal by observing shifts in the vibrational frequencies of the C=N and C=C bonds within the heterocyclic rings. nih.gov

UV-Visible Spectroscopy: This technique is used to study the electronic transitions within the complexes, including ligand-centered (π-π*) transitions and metal-to-ligand charge transfer (MLCT) bands. nih.govresearchgate.net

Mass Spectrometry: Provides information on the molecular weight and fragmentation pattern of the complexes, confirming their composition. nih.gov

Elemental Analysis: Determines the elemental composition (C, H, N) of the synthesized complexes, which is crucial for verifying their stoichiometry. nih.gov

TechniqueInformation Obtained
NMR Spectroscopy Ligand coordination, structural integrity in solution
IR Spectroscopy Identification of coordination sites through vibrational shifts
UV-Visible Spectroscopy Electronic transitions (π-π*, MLCT)
Mass Spectrometry Molecular weight and composition
Elemental Analysis Stoichiometry and purity
X-ray Crystallography Precise 3D molecular structure, coordination geometry

Photophysical Properties of Luminescent Metal Complexes

Imidazo[1,2-a]pyridine derivatives are known for their fluorescent properties, which arise from their π-conjugated bicyclic structure. ijrpr.com The coordination of these ligands to metal ions can significantly modulate their photophysical properties, leading to the development of luminescent metal complexes with potential applications in sensing, imaging, and optoelectronics.

Chelation to specific metal ions can induce or enhance fluorescence, a phenomenon known as chelation-induced fluorescence enhancement (CHEF). nih.gov For instance, certain imidazo[1,2-a]pyridine derivatives that are non-fluorescent on their own become emissive upon complexation with metal ions like Al³⁺, Fe³⁺, Cr³⁺, or Zn²⁺. nih.gov This effect is often attributed to the rigidification of the ligand structure upon coordination, which reduces non-radiative decay pathways and promotes radiative emission. nih.gov

Complexes with heavy metal ions such as Ru(II), Ir(III), and Re(I) often exhibit phosphorescence at room temperature. rsc.orgnih.gov These complexes are characterized by strong spin-orbit coupling induced by the heavy metal, which facilitates intersystem crossing from the singlet excited state to the triplet excited state. The emission then occurs from the triplet state, which can be a mixture of metal-to-ligand charge transfer (³MLCT) and intraligand (³ILCT) character. nih.gov The emission properties, such as wavelength and quantum yield, can be tuned by modifying the substituents on the imidazo[1,2-a]pyridine ligand or by changing the ancillary ligands in the coordination sphere. ijrpr.comnih.gov For example, electron-donating groups on the ligand tend to improve luminescence, while electron-withdrawing groups can lead to less intense emissions. ijrpr.com

Metal IonTypical EmissionKey Features
Zn(II), Al(III) FluorescenceChelation-induced fluorescence enhancement (CHEF), rigidification of ligand. nih.gov
Ru(II), Ir(III) PhosphorescenceStrong spin-orbit coupling, MLCT/ILCT excited states, potential for phototoxicity. rsc.org

Catalytic Applications of Imidazo[1,2-a]pyridine Metal Complexes

The well-defined coordination geometries and tunable electronic properties of metal complexes containing this compound ligands make them promising candidates for catalysis. While the broader class of pyridine-based ligands is widely used in catalysis for reactions like polymerization and hydrogenation, jscimedcentral.com specific applications for this compound complexes are an emerging area of research.

Ruthenium complexes of the related tridentate ligand 2,6-bis(imidazo-[1,2-a]pyridin-2-yl)pyridine have been investigated for their catalytic activity in various organic transformations. rsc.org The stability of the N,N-chelate and the ability to modify the ligand's steric and electronic environment allow for the fine-tuning of the catalyst's reactivity and selectivity. These complexes can potentially serve as catalysts in oxidation, reduction, and carbon-carbon bond-forming reactions. The development of chiral versions of these ligands could also open avenues in asymmetric catalysis.

Dimerization and Supramolecular Interactions in Metal Complexes

Beyond the primary coordination bonds, metal complexes of this compound can engage in a variety of non-covalent interactions, leading to the formation of dimers and higher-order supramolecular assemblies. These interactions play a crucial role in the crystal packing and can influence the properties of the material in the solid state.

Key supramolecular interactions observed in these systems include:

π-π Stacking: The planar aromatic rings of the imidazo[1,2-a]pyridine ligands are prone to π-π stacking interactions. These interactions can occur between adjacent complex molecules, leading to the formation of dimeric structures or extended columnar arrays. rsc.orgescholarship.org

Hydrogen Bonding: While the parent ligand lacks a classic hydrogen bond donor, substituents can be introduced to facilitate hydrogen bonding. Furthermore, interactions involving C-H donors (from the ligand) and an acceptor atom (e.g., a counter-ion or a nitrogen atom on an adjacent ligand) can contribute to the supramolecular structure. researchgate.net

These self-assembly processes, driven by a combination of coordination bonds and weaker intermolecular forces, allow for the rational design of complex supramolecular architectures with potentially novel functions. escholarship.org The formation of discrete supramolecular dimers, for instance, can encapsulate guest molecules or create unique photophysical properties distinct from the monomeric complex. escholarship.org

Advanced Materials and Optoelectronic Applications of Imidazo 1,2 a Pyridine Derivatives

Development of Fluorescent Dyes and Luminescent Probes

The rigid, π-conjugated bicyclic structure of the imidazo[1,2-a]pyridine (B132010) core is responsible for its intrinsic fluorescence. ijrpr.com Researchers have successfully developed a diverse library of fluorescent dyes and probes based on this scaffold, leveraging synthetic chemistry to fine-tune their optical properties for specific applications. nih.govresearchgate.netnih.gov These compounds are noted for their strong emission, often in the blue and violet regions of the electromagnetic spectrum. ijrpr.com

A key advantage of imidazo[1,2-a]pyridine-based fluorophores is the ability to modulate their emission properties through strategic chemical modification. mdpi.com The introduction of different functional groups onto the core structure allows for precise control over the electronic characteristics and, consequently, the fluorescence wavelength.

Studies have shown that the emission quantum yield and wavelength are highly dependent on the substitution pattern, particularly on a phenyl ring attached at the C2 position. ijrpr.comnih.gov

Electron-donating groups (e.g., methoxy) generally enhance luminescence performance. ijrpr.comnih.govnih.gov

Electron-withdrawing groups can lead to more varied or sometimes less intense emissions. ijrpr.comnih.gov

Extension of π-delocalization , for instance by adding phenyl or naphthyl groups at the C2-position, has been demonstrated to increase the fluorescence yield. ijrpr.com

This principle has been used to create V-shaped fluorophores with a general structure of X-ImPy-Y-ImPy-X, where two imidazo[1,2-a]pyridine (ImPy) units are connected by a phenyl or pyridine (B92270) bridge (Y) and functionalized with peripheral electron-donating or accepting groups (X). nih.gov This approach enables the tuning of photoluminescence from the near-UV to the deep-blue region. nih.gov The nature of the emitting excited state can also be modulated from a pure π-π* transition to one with significant intramolecular charge transfer (ICT) character. nih.gov

Compound TypeSubstitution StrategyEffect on EmissionReference
2-Phenylimidazo[1,2-a]pyridinesElectron-donating groups on phenyl ringImproved luminescence performance nih.gov
2-Phenylimidazo[1,2-a]pyridinesElectron-withdrawing groups on phenyl ringMore erratic emission behavior nih.gov
V-Shaped bis-Imidazo[1,2-a]pyridinesPeripheral electron-donating/accepting groupsEmission tunable from near-UV to deep-blue nih.gov
General Imidazo[1,2-a]pyridinesExtension of delocalization (e.g., adding aromatic rings)Increased luminescence quantum yield nih.gov

Many imidazo[1,2-a]pyridine derivatives exhibit highly desirable photophysical properties, including large Stokes shifts and high photoluminescence quantum yields (PLQY). nih.govrsc.org A large Stokes shift, which is the difference between the maxima of the absorption and emission spectra, is beneficial for applications in fluorescence imaging and sensing as it minimizes self-absorption and improves signal-to-noise ratio.

For example, a quadrupolar system containing two imidazo[1,2-a]pyridine units linked by a 1,4-dicyanobenzene core displayed a large Stokes-shifted luminescence, which was attributed to emission from an excited state with strong charge-transfer character. nih.gov Naphthalene-fused imidazo[1,2-a]pyridinium salts have been synthesized that exhibit green emission with exceptionally high quantum yields and a "mega-large" Stokes shift. rsc.org Similarly, imidazo[1,5-a]pyridine (B1214698) derivatives, a related isomer class, have been developed into probes with ultra-large Stokes shifts, reaching up to 460 nm in one case and up to 213 nm in another. mdpi.comssrn.com The quantum yields for various imidazo[1,2-a]pyridine derivatives have been reported in the range of 0.2 to 0.7, indicating high emission efficiency. nih.gov

Derivative ClassReported Quantum Yield (Φ)Noted Stokes ShiftReference
Substituted 2-Phenylimidazo[1,2-a]pyridines0.2 - 0.7Considerable nih.gov
V-Shaped bis-Imidazo[1,2-a]pyridines0.17 - 0.51Not specified nih.gov
Naphthalene-fused Imidazo[1,2-a]pyridinium saltsHighMega-large rsc.org
Imidazo[1,5-a]pyridine-based probeNot specified174 nm nih.gov
Imidazo[1,5-a]pyridine Benzopyrylium probeNot specified460 nm mdpi.com

Bioimaging Agents for Molecular Targets (e.g., Amyloid Plaques)

The favorable fluorescent properties of imidazo[1,2-a]pyridine derivatives have been harnessed to develop bioimaging agents for detecting pathological markers of diseases. A significant area of application is in the imaging of β-amyloid (Aβ) plaques, a key hallmark of Alzheimer's disease. acs.orgnih.gov

A series of ligands based on the 2-phenyl-imidazo[1,2-a]pyridine scaffold have been synthesized and evaluated for their ability to bind to Aβ aggregates. acs.org One of the most promising compounds is 6-iodo-2-(4'-dimethylaminophenyl)imidazo[1,2-a]pyridine, known as IMPY. nih.gov In vitro binding studies showed that IMPY and its bromo derivative compete for binding sites on Aβ aggregates with high affinity, exhibiting inhibition constant (Ki) values of 15 nM and 10 nM, respectively. acs.org

To enable non-invasive imaging in living organisms using single-photon emission computed tomography (SPECT) or positron emission tomography (PET), IMPY has been radiolabeled with isotopes such as Iodine-125 ([¹²⁵I]IMPY) and Fluorine-18. acs.orgnih.gov In vitro autoradiography of brain sections from transgenic mice engineered to develop Aβ plaques showed that [¹²⁵I]IMPY selectively binds to these structures. acs.org Furthermore, biodistribution studies in normal mice demonstrated that [¹²⁵I]IMPY has excellent brain uptake followed by a fast washout, which is a crucial characteristic for a successful brain imaging agent as it leads to a low background signal. acs.org These findings suggest that radiolabeled IMPY derivatives are strong candidates for imaging Aβ aggregates in patients with Alzheimer's disease. acs.orgnih.gov

CompoundTargetBinding Affinity (Ki)ApplicationReference
IMPY (6-iodo-2-(4'-dimethylaminophenyl)imidazo[1,2-a]pyridine)β-Amyloid Aggregates15 nMAβ Plaque Ligand acs.org
Bromo-derivative of IMPYβ-Amyloid Aggregates10 nMAβ Plaque Ligand acs.org
[¹²⁵I]IMPYβ-Amyloid Aggregates15 ± 5 nMSPECT Imaging Agent nih.gov
[¹⁸F]FPPIPβ-Amyloid PlaquesNot specifiedPET Imaging Agent nih.gov

Applications in Optoelectronic Devices (e.g., Organic Light-Emitting Diodes (OLEDs))

The robust fluorescence and electronic properties of the imidazo[1,2-a]pyridine scaffold make it a valuable component for organic electronic materials, particularly in the development of Organic Light-Emitting Diodes (OLEDs). researchgate.net Its electron-accepting nature allows it to be used in designing high-performance, deep-blue fluorescent emitters, which are critical for full-color displays and solid-state lighting but remain a significant challenge in materials development. researchgate.netnih.gov

Researchers have designed novel bipolar deep-blue emitters by combining an imidazo[1,2-a]pyridine unit as the electron acceptor with an electron-donating unit like phenanthroimidazole. nih.gov These materials exhibit high thermal stability and high emission quantum yields. nih.gov OLEDs fabricated using these emitters have demonstrated impressive performance, characterized by high external quantum efficiencies (EQEs) and, crucially, negligible efficiency roll-off at high brightness. researchgate.netnih.gov Efficiency roll-off, the decrease in efficiency at high current densities, is a major limitation in many OLEDs.

For instance, a non-doped OLED based on an emitter named IP-PPI achieved an EQE of 4.85% with CIE coordinates of (0.153, 0.097) at a very high brightness of 10,000 cd/m². researchgate.netnih.gov A doped device using a related compound, IP-DPPI, reached a maximum EQE of 6.13% with excellent deep-blue color purity (CIE of 0.153, 0.078) and maintained a high EQE of 5.07% at 10,000 cd/m². nih.gov These results are among the best reported for deep-blue OLEDs, highlighting the potential of imidazo[1,2-a]pyridine derivatives in next-generation optoelectronic devices. nih.gov

Device TypeEmitterMax. External Quantum Efficiency (EQE)CIE Coordinates (x, y)Reference
Non-doped OLEDIP-PPI4.85% (at 10,000 cd/m²)(0.153, 0.097) nih.gov
Non-doped OLEDIP-DPPI4.74% (at 10,000 cd/m²)(0.154, 0.114) nih.gov
Doped OLED (20 wt%)IP-DPPI6.13%(0.153, 0.078) nih.gov

Utility as N-Heterocyclic Carbenes in Organometallic Chemistry

Beyond their optical and electronic applications, imidazopyridine scaffolds serve as precursors to N-heterocyclic carbenes (NHCs), a class of organic compounds that have become ubiquitous ligands in organometallic chemistry and catalysis. nih.govethernet.edu.et NHCs are known for forming strong σ-bonds with metal centers, and their electronic properties can be readily tuned, making them highly versatile. nih.govacs.org

The imidazo[1,5-a]pyridine isomer has been used to create chiral NHC-oxazoline ligands. acs.org These ligands have been successfully applied in rhodium complexes for the highly enantioselective hydrosilylation of ketones. acs.org In another example, pyridine-chelated imidazo[1,5-a]pyridine NHC ligands were used to prepare nickel(II) complexes. mdpi.com These complexes served as effective catalyst precursors for the synthesis of acrylates from ethylene (B1197577) and carbon dioxide, a process relevant to carbon capture and utilization. mdpi.com

Similarly, pyridine-substituted imidazole (B134444) precursors, which are structurally related to 2-(2-Pyridinyl)imidazo[1,2-a]pyridine, readily form NHC complexes with metals like silver(I) and gold(I). acs.org The versatility and stability of NHCs, combined with the ease of modifying their substituents, have made NHC-metal complexes a major focus in the development of new catalysts and therapeutic agents. nih.gov The imidazopyridine framework provides a robust and tunable platform for designing these advanced NHC ligands.

Future Research Directions and Translational Perspectives for 2 2 Pyridinyl Imidazo 1,2 a Pyridine Research

Discovery of Novel and Efficient Synthetic Routes

While classical methods for synthesizing the imidazo[1,2-a]pyridine (B132010) core, such as the condensation of 2-aminopyridines with α-haloketones, are well-established, future research must focus on developing more efficient, sustainable, and versatile synthetic strategies for 2-(2-Pyridinyl)imidazo[1,2-a]pyridine. acs.orgacs.org The goal is to move beyond traditional multi-step processes towards more streamlined approaches.

Key future directions include:

Transition Metal-Catalyzed Reactions: Expanding the use of catalysts like copper and palladium can enable novel C-H functionalization and cross-coupling reactions, allowing for the direct and selective introduction of the 2-pyridinyl group onto the imidazo[1,2-a]pyridine core. researchgate.netrsc.org This avoids the need for pre-functionalized starting materials, making the process more atom-economical.

Multicomponent Reactions (MCRs): The Groebke–Blackburn–Bienaymé reaction (GBBR) is a powerful MCR for creating substituted imidazo[1,2-a]pyridines in a single step. mdpi.com Future work should focus on optimizing GBBR and other MCRs using 2-aminopyridine (B139424), pyridine-2-carboxaldehyde, and various isocyanides to generate a library of derivatives around the this compound core with high efficiency. acs.org

Photocatalysis and Green Chemistry: Visible-light-induced reactions represent a frontier in sustainable synthesis. mdpi.com Developing photocatalytic methods for forging the bonds within this compound would offer milder reaction conditions, reduce waste, and align with the principles of green chemistry. acs.orgorganic-chemistry.org Research into aqueous micellar media for synthesis can further enhance the environmental friendliness of these routes. acs.org

Synthetic StrategyDescriptionFuture Application for this compound
Classical CondensationReaction of a 2-aminopyridine with an α-halocarbonyl compound (e.g., 2-bromo-1-(pyridin-2-yl)ethan-1-one). acs.orgServes as a benchmark for yield and efficiency comparisons with novel methods.
Transition-Metal CatalysisCopper- or palladium-catalyzed C-H activation, annulation, or coupling reactions. researchgate.netDeveloping direct C-H pyridinylation of the imidazo[1,2-a]pyridine C2 position to streamline synthesis.
Multicomponent Reactions (MCRs)One-pot reactions combining three or more reactants, such as the Groebke–Blackburn–Bienaymé reaction. mdpi.comRapid generation of diverse libraries of derivatives by varying the components alongside 2-aminopyridine and pyridine-2-carboxaldehyde.
PhotocatalysisUsing visible light to promote bond formation under mild, oxidant-free conditions. mdpi.comorganic-chemistry.orgCreation of a green, energy-efficient pathway to the target compound and its analogues.

Identification of New Pharmacological Targets and Mechanistic Studies (pre-clinical)

The imidazo[1,2-a]pyridine scaffold is associated with a plethora of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netnih.gov A critical future direction is to systematically screen this compound to identify its specific biological targets and elucidate its mechanisms of action.

Key research initiatives should include:

Broad-Spectrum Biological Screening: Subjecting the compound to a wide array of assays, including kinase panels, receptor binding assays, and antimicrobial screens, to uncover novel therapeutic potential. Derivatives of the parent scaffold have shown activity as PI3K/mTOR dual inhibitors and Dipeptidyl Peptidase-4 (DPP-4) inhibitors. figshare.comnih.gov

Antituberculosis Research: Given that certain imidazo[1,2-a]pyridine-3-carboxamides are potent inhibitors of Mycobacterium tuberculosis, showing activity against drug-resistant strains, this compound should be investigated as a potential anti-TB agent. nih.govnih.gov The likely target for this class of compounds is QcrB, a subunit of the electron transport chain, and mechanistic studies should explore this interaction. nih.govnih.gov

Mechanism of Action (MoA) Studies: Once a promising activity is identified, in-depth preclinical studies are necessary. This includes target validation, exploring downstream signaling pathways, and using cellular and animal models to understand the compound's pharmacological effects. For instance, if anticancer activity is observed, studies would focus on its effects on cell cycle, apoptosis, and specific cancer-related pathways. nih.govresearchgate.net

Potential Target ClassExample TargetRelevance for this compound
Protein KinasesPI3K/mTOR, c-MetImidazo[1,2-a]pyridine derivatives are known kinase inhibitors; screening against cancer-related kinases is a high priority. figshare.comresearchgate.netresearchgate.net
Enzymes in Metabolic DiseaseDPP-4The scaffold has been successfully used to design potent DPP-4 inhibitors for type 2 diabetes. nih.gov
Antimicrobial TargetsM. tuberculosis QcrBThe scaffold is the basis for potent anti-TB agents, including a clinical candidate (Telacebec). nih.gov
G-Protein Coupled Receptors (GPCRs)VariousThe structural rigidity and nitrogen-rich nature make it a candidate for interacting with diverse receptor families.

Rational Design and Optimization of Advanced Derivatives for Specific Applications

Following the identification of a validated biological target, the next research phase involves the rational design of advanced derivatives of this compound. The goal is to optimize potency, selectivity, and pharmacokinetic properties through targeted chemical modifications.

Future research should focus on:

Structure-Activity Relationship (SAR) Studies: Synthesizing a focused library of analogues to systematically probe the chemical space around the lead compound. Modifications could include substitutions on both the pyridine (B92270) and imidazopyridine rings to understand which functional groups enhance biological activity. SAR studies on related compounds have shown that lipophilic biaryl ethers can confer nanomolar potency against Mtb. nih.gov

Scaffold Hopping and Bioisosteric Replacement: Replacing the pyridinyl moiety or parts of the imidazopyridine core with other heterocyclic systems to improve properties like solubility, metabolic stability, or target engagement. This strategy has been successfully used to design novel DPP-4 inhibitors from the imidazo[1,2-a]pyridine scaffold. nih.gov

Development of Covalent Inhibitors: For suitable targets (e.g., kinases with an accessible cysteine residue), derivatives of this compound could be designed as targeted covalent inhibitors. rsc.org This involves incorporating a reactive "warhead" (like an acrylamide) to form a permanent bond with the target protein, which can lead to enhanced potency and duration of action. rsc.org

Exploration of Interdisciplinary Applications in Materials Science and Analytical Chemistry

The utility of the imidazo[1,2-a]pyridine scaffold is not limited to medicine; its unique photophysical properties make it a promising candidate for applications in materials science and analytical chemistry. mdpi.comresearchgate.net Future research should characterize these properties for this compound and explore its potential in these interdisciplinary fields.

Potential avenues for exploration include:

Organic Light-Emitting Diodes (OLEDs): Many nitrogen-containing heterocyclic compounds are used in the construction of OLEDs. The fluorescence and electronic properties of this compound should be investigated to assess its suitability as an emitter or host material in OLED devices. mdpi.com

Chemical Sensors and Imaging Agents: The bipyridyl-like nature of the compound suggests it could act as a chelating agent for metal ions. This could be exploited to develop fluorescent sensors for detecting specific metals in environmental or biological samples. mdpi.com Its fluorescence could also be harnessed for applications in cellular imaging.

Advanced Dyes: Imidazo[1,2-a]pyridine derivatives have found use in the production of high-performance dispersed dyes. researchgate.net The specific chromophoric properties of this compound could be evaluated for creating novel dyes with enhanced brightness and stability. researchgate.net

Computational Chemistry in Predictive Design and Understanding

Computational chemistry is an indispensable tool for accelerating the discovery and optimization process. Integrating in silico methods into the research workflow for this compound is essential for saving time and resources.

Future computational efforts should include:

Molecular Docking and Simulation: To predict and analyze the binding modes of this compound and its derivatives with potential biological targets. nih.gov These studies can provide crucial insights into the key interactions driving affinity and guide the rational design of more potent analogues. nih.gov

Quantum Mechanics (QM) Calculations: Using methods like Density Functional Theory (DFT) to calculate the electronic properties (e.g., Frontier Molecular Orbitals, Molecular Electrostatic Potential) of the molecule. nih.gov This information is valuable for understanding its reactivity, stability, and photophysical characteristics, which can inform applications in both medicinal chemistry and materials science.

Predictive ADMET Modeling: Employing in silico models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of newly designed derivatives. This allows for the early-stage filtering of compounds with poor drug-like characteristics, focusing synthetic efforts on candidates with a higher probability of success. nih.gov

Q & A

Q. What are the most common synthetic strategies for preparing 2-(2-Pyridinyl)imidazo[1,2-a]pyridine derivatives?

The synthesis typically involves condensation reactions between 2-aminopyridines and α-haloketones or aldehydes. For example, multicomponent reactions (MCRs) using 2-aminopyridine, aldehydes, and isonitriles under catalyst-free aqueous conditions yield 3-aminoimidazo[1,2-a]pyridines with high efficiency . Another approach employs AlCl3-catalyzed Friedel-Crafts acylation at the C-3 position for acetylation, enabling one-pot synthesis of 38 derivatives . Solid-phase synthesis via halogenation at the C-3 position is also viable for generating carboxamide derivatives .

Q. What biological activities are associated with imidazo[1,2-a]pyridine scaffolds?

This scaffold exhibits broad pharmacological potential, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. For instance, C-3 functionalized derivatives (e.g., morpholine-substituted analogs) show potent COX-2 inhibition (IC50 = 0.07 μM) and high selectivity . Derivatives like 2-(4-(methylsulfonyl)phenyl)imidazo[1,2-a]pyridine demonstrate in vivo analgesic activity . Structural modifications at the 2- and 3-positions are critical for optimizing bioactivity .

Q. How can researchers ensure regioselectivity during functionalization of the imidazo[1,2-a]pyridine core?

Regioselective functionalization at the C-3 position is achieved via Friedel-Crafts acylation using AlCl3 catalysis, as demonstrated in acetylated derivatives . For C-2 modifications, tandem reactions or oxidative coupling strategies are effective. Radical-based methods (e.g., copper-catalyzed selenylation) enable selective C-H bond activation, offering access to sulfur- or selenium-containing derivatives .

Advanced Research Questions

Q. How can computational models guide the design of imidazo[1,2-a]pyridine-based therapeutics?

Density functional theory (DFT) and molecular docking are critical. For example, computational reaction coordinate diagrams validated the AlCl3-catalyzed acylation mechanism . GABA receptor ligand-receptor binding studies using validated models help predict interactions and optimize derivatives for CNS targets . Similarly, COX-2 inhibitory activity can be rationalized through steric and electronic effects of substituents at C-3 .

Q. What strategies resolve contradictions in biological activity data across structurally similar derivatives?

Systematic structure-activity relationship (SAR) studies are essential. For COX-2 inhibitors, replacing the Mannich base at C-3 with a phenylamino group alters selectivity and potency due to changes in hydrogen bonding and steric hindrance . Comparative assays (e.g., in vitro COX-1/COX-2 inhibition ratios) and pharmacokinetic profiling can clarify discrepancies .

Q. How do radical reaction pathways expand the functionalization toolkit for imidazo[1,2-a]pyridines?

Transition-metal-catalyzed and metal-free radical reactions enable C-H bond activation at ambient conditions. For example, copper-catalyzed selenylation with selenium powder introduces selenyl groups at the C-3 position via a radical intermediate . Photocatalytic methods under visible light offer eco-friendly alternatives for constructing complex hybrids .

Q. What green chemistry approaches are emerging for synthesizing imidazo[1,2-a]pyridine derivatives?

Catalyst-free MCRs in aqueous media (e.g., Adib’s method using water as a solvent) reduce environmental impact . Pseudo three-component reactions with dialdehydes and active methylene compounds (e.g., 2-(1H-benzo[d]imidazol-2-yl)acetonitrile) simplify purification and minimize waste .

Methodological Considerations

Q. How to optimize reaction conditions for challenging imidazo[1,2-a]pyridine syntheses?

  • Temperature Control : Reactions requiring inert atmospheres (e.g., halogenation) benefit from Schlenk techniques .
  • Catalyst Screening : AlCl3 is optimal for Friedel-Crafts acylation, but alternative Lewis acids (e.g., FeCl3) may improve yields in specific cases .
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility in multicomponent reactions, while ethanol/water mixtures suit green protocols .

Q. What analytical techniques validate the structural integrity of novel derivatives?

  • NMR/FT-IR : Confirm regiochemistry and functional group incorporation (e.g., acetyl or selenyl groups) .
  • HRMS : Essential for verifying molecular formulas of complex hybrids .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .

Key Challenges and Future Directions

  • Data Reproducibility : Variations in synthetic protocols (e.g., catalyst loading or solvent purity) can lead to inconsistent yields. Standardized reporting of reaction conditions is critical .
  • Targeted Delivery : Functionalization with bioorthogonal handles (e.g., click chemistry tags) could enhance drug delivery for anticancer applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.